methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound. Its unique structure, combining multiple functional groups, makes it an interesting subject in various scientific fields.
Properties
IUPAC Name |
methyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-5-17-9-10(14-12(17)15(7)2)16(3)13(21)18(11(9)20)6-8(19)22-4/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLUXLLDWAWOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, starting with the formation of the core imidazo[2,1-f]purine structure. Common synthetic routes include:
Step 1: Cyclization of precursor amines with suitable diketones under acidic conditions to form the imidazole ring.
Step 2: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Step 3: Esterification of the carboxylic acid group with methanol under acidic conditions to yield the final ester product.
Industrial Production Methods
Industrial production typically scales up the laboratory procedures with emphasis on maximizing yield and minimizing by-products. This often involves:
Using continuous flow reactors to maintain optimal reaction conditions.
Employing catalysts to accelerate reaction rates and improve efficiency.
Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions with agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the purine ring can introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Varied depending on the nucleophile used, often leading to new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:
- Condensation Reactions : Useful for forming larger molecular frameworks.
- Cyclization : Facilitates the formation of cyclic compounds which are essential in drug design.
Biological Applications
This compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative damage. This is significant in research related to aging and chronic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating cytokine levels.
Medicinal Chemistry
This compound is being explored for its therapeutic potential in treating various diseases:
- Cancer Research : Its ability to inhibit certain enzymes makes it a candidate for cancer therapeutics.
- Neurological Disorders : The compound's interaction with neurotransmitter systems is under investigation for potential applications in treating neurological conditions.
Case Studies
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with various molecular targets:
Molecular Targets: DNA, enzymes, and receptor proteins.
Pathways Involved: The compound may inhibit enzyme activity, alter DNA replication, or modulate receptor signaling pathways. These interactions can lead to a range of biological effects, from cellular apoptosis to the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,8H)-yl)acetate: Lacks the trimethyl groups, resulting in different reactivity and biological activity.
Ethyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: Ethyl group instead of methyl, potentially altering its physical properties and reactivity.
Methyl 2-(2,4-dioxo-1,7,8-trimethyl-1H-imidazo[2,1-f]purin-3(2H,8H)-yl)butanoate: Longer ester chain, affecting solubility and interaction with biological targets.
Unique Aspects
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate's unique combination of the trimethyl-imidazo[2,1-f]purine core and ester functional group imparts distinct chemical properties and biological activities, making it valuable in diverse research fields.
Biological Activity
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (CAS Number: 887461-85-0) is a complex organic compound that belongs to the class of purine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.29 g/mol. The structure includes a purine base with multiple methyl groups and dioxo substituents that contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₄ |
| Molecular Weight | 305.29 g/mol |
| CAS Number | 887461-85-0 |
This compound functions as a nucleobase analog. Such compounds can interfere with nucleic acid synthesis by mimicking natural nucleobases. They may inhibit enzymes involved in nucleotide metabolism or act as substrates for nucleic acid synthesis pathways. This mechanism is crucial for its potential therapeutic applications in treating viral infections and cancers.
Antimicrobial Properties
Research indicates that purine derivatives exhibit significant antibacterial activity. In studies involving similar imidazole derivatives, compounds demonstrated moderate to strong activity against various bacterial strains including Gram-positive and multidrug-resistant bacteria. For instance:
- Compound 13e from related research showed MICs (Minimum Inhibitory Concentrations) ranging from 1-4 µg/mL against resistant strains without cytotoxic effects on HepG2 cells at concentrations up to 100 µM .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Purine analogs have been noted for their ability to inhibit tumor cell proliferation by interfering with DNA synthesis and repair mechanisms.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of similar compounds:
- Antibacterial Studies : A study evaluated multiple imidazole derivatives for their antibacterial efficacy against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of specific functional groups was essential for enhanced activity .
- Anticancer Mechanisms : Research on imidazo[2,1-i]purinones highlighted their selective antagonism towards specific adenosine receptors associated with cancer cell proliferation and survival pathways. These findings suggest that this compound could similarly affect these pathways .
Q & A
Q. Q1. What are the key synthetic routes for methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalization of the imidazo[2,1-f]purine core. For example:
- Step 1: Alkylation of the purine nitrogen using methyl iodide or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the methyl ester group via nucleophilic substitution or coupling reactions (e.g., using CDI or EDC coupling agents) .
- Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
Critical Variables:
- Temperature: Elevated temperatures (>80°C) in Step 1 risk side reactions (e.g., over-alkylation) .
- Catalysts: Use of Pd(PPh₃)₄ in coupling steps improves regioselectivity but requires inert atmospheres .
- Yield Optimization: Yields range from 40–65% depending on solvent polarity and steric hindrance at the purine N-position .
Basic Research: Structural Analysis and Validation
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR:
- X-ray Crystallography:
- Planarity of the fused imidazo-purine system (deviation <0.06 Å) confirms rigidity .
- Dihedral angles between substituents (e.g., methoxyethyl groups) influence π-π stacking interactions .
- Mass Spectrometry:
Advanced Research: Computational Modeling of Reactivity
Q. Q3. What computational strategies (e.g., DFT) are suitable for predicting reaction pathways or electronic properties of this compound?
Methodological Answer:
- DFT Studies:
- Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the purine core .
- Frontier molecular orbitals (HOMO-LUMO) reveal nucleophilic sites (e.g., C-2 position) prone to electrophilic attacks .
- Reaction Pathway Prediction:
- Use Gaussian 16 with solvation models (e.g., PCM) to simulate hydrolysis kinetics of the ester group .
- Transition state analysis (IRC) identifies energy barriers for ring-opening reactions .
Contradictions in Data:
- Theoretical vs. experimental bond lengths may vary by ~0.02 Å due to crystal packing effects .
Advanced Research: Mechanistic Studies in Biological Systems
Q. Q4. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use purified xanthine oxidase (XO) or adenosine deaminase (ADA) with UV-Vis monitoring of uric acid/adenosine depletion .
- IC₅₀ determination requires dose-response curves (0.1–100 µM) in phosphate buffer (pH 7.4) .
- Molecular Docking:
Critical Controls:
- Include allopurinol as a positive control for XO inhibition assays .
Advanced Research: Stability and Degradation Pathways
Q. Q5. What experimental protocols assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Forced Degradation Studies:
- Long-Term Storage:
- Store at –20°C under argon; DSC analysis detects polymorphic transitions above 150°C .
Key Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
